molecular formula C9H9NO2S B1267034 3,4-Dimethoxyphenyl isothiocyanate CAS No. 33904-04-0

3,4-Dimethoxyphenyl isothiocyanate

Cat. No. B1267034
CAS RN: 33904-04-0
M. Wt: 195.24 g/mol
InChI Key: LHPZZVZPOZPDDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dimethoxyphenyl isothiocyanate-related compounds involves multistep procedures starting from basic aromatic or heterocyclic compounds. For instance, compounds like 3,4-dimethoxyacetophenone serve as precursors in the synthesis of novel carboxylic acid derivatives, demonstrating the flexibility and utility of the dimethoxyphenyl moiety in complex synthetic pathways (Liu, Li, & Li, 2004).

Molecular Structure Analysis

The molecular structure of dimethoxyphenyl-substituted compounds often exhibits significant conjugation and planarity, affecting their optical and electronic properties. For example, the planarity in the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate highlights the influence of the dimethoxyphenyl groups on the molecule's overall geometry and its interactions within the crystal lattice (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).

Chemical Reactions and Properties

Dimethoxyphenyl isothiocyanate and its derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities due to their structural motifs. For instance, the synthesis and characterization of 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines reveal complex reaction pathways leading to products with distinct photophysical and electrochemical properties (Golla, Kumar, Suchethan, Foro, & Nagaraju, 2020).

Physical Properties Analysis

The physical properties of dimethoxyphenyl-substituted compounds, such as solubility, crystallinity, and thermal stability, are influenced by their molecular structures. Compounds like highly soluble 3,4-(dimethoxyphenylthio) substituted phthalocyanines demonstrate this through their exceptional solubility and stability, making them suitable for various applications in materials science (Öztürk, Erdoğmuş, Durmuş, Uğur, Kılıçarslan, & Erden, 2012).

Chemical Properties Analysis

The chemical properties of dimethoxyphenyl isothiocyanate derivatives, such as their reactivity towards nucleophiles, electrophiles, and their behavior in redox reactions, are crucial for their application in organic synthesis and material science. The electrochemical and optical properties of related compounds, like conductive and magnetic properties of dimethoxy- and ethylenedioxy-capped polypyrrole and polythiophene, highlight the impact of the dimethoxyphenyl group on the electronic characteristics of these polymers (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).

Scientific Research Applications

  • Analytical Method Development

    • A thin-layer chromatographic method was developed for identifying 3,4-dimethoxyphenethylamine as the isothiocyanate derivative. This method demonstrated high sensitivity and specificity for qualitative and quantitative determination in urine samples, with the ability to detect as low as 0.003 μg qualitatively and 0.01 μg quantitatively (Narasimhachari, Plaut, & Leiner, 1972).
  • Chemical Synthesis and Biological Activity

    • Research on the reaction of hydrazide of 3,4-dimethoxyphenylacetic acid with isothiocyanate led to the formation of thiosemicarbazide derivatives and 1,2,4-triazoline-5-thiones. These compounds were studied for their in vitro activity against aerobic bacteria and fungi, as well as for their lipophilicity (Wujec et al., 2009).
    • Novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for fungicidal and insecticidal activities. Some compounds showed effectiveness at specific concentrations (Liu, Li, & Li, 2004).
  • Material Science Applications

    • Studies on conductive and magnetic properties of poly(3,4-dimethoxypyrrole) and poly(3,4-dimethoxythiophene) highlighted their solvatoconductive properties and potential application in electronic devices (Zotti, Zecchin, Schiavon, & Groenendaal, 2000).
    • Synthesis and characterization of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione showed some molecules' powerful antioxidant profiles and potential as inhibitors for various enzymes (Artunç et al., 2020).
  • Environmental Chemistry

    • Research on an environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles using isothiocyanates in water demonstrated high efficiency, environmentally friendly solvent, and simple procedures (Zhang, Jia, Wang, & Fan, 2011).
  • Corrosion Inhibition

    • A study on the inhibition performances of spirocyclopropane derivatives, including 3,4-dimethoxyphenyl variants, for mild steel protection in HCl highlighted their effectiveness as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Safety And Hazards

This compound is considered hazardous. It is toxic if swallowed or inhaled, and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-isothiocyanato-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-8-4-3-7(10-6-13)5-9(8)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPZZVZPOZPDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187529
Record name 3,4-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxyphenyl isothiocyanate

CAS RN

33904-04-0
Record name 4-Isothiocyanato-1,2-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33904-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033904040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isothiocyanic Acid 3,4-Dimethoxyphenyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Buchholz, U Heiser, S Schilling… - Journal of medicinal …, 2006 - ACS Publications
The first effective inhibitors for human glutaminyl cyclase (QC) are described. The structures are developed by applying a ligand-based optimization approach starting from imidazole. …
Number of citations: 110 pubs.acs.org
T Besson, J Guillard, CW Rees, V Thiéry - Journal of the Chemical …, 1998 - pubs.rsc.org
Primary aromatic amines are readily converted into arylimino-1,2,3-dithiazoles 2 and the derived cyanothioformanilides 6, both of which are rapidly cleaved by ethylmagnesium bromide …
Number of citations: 54 pubs.rsc.org
N Mibu, K Yokomizo, T Miyata… - Chemical and …, 2007 - jstage.jst.go.jp
Some new N-monocarbamoyl symmetrical diamines have been prepared by the addition of symmetrical amines to isocyanates or isothiocyanates. 2, 6-Diaminopyridine (1),(1R, 2R)-1, 2…
Number of citations: 18 www.jstage.jst.go.jp
H Minegishi, Y Futamura, S Fukashiro… - Journal of Medicinal …, 2015 - ACS Publications
A series of indenopyrazoles was synthesized from the corresponding indanones and phenyl isothiocyanates in two steps. Among the compounds synthesized, methyl 3-((6-methoxy-1,4-…
Number of citations: 42 pubs.acs.org
J Hwang, X Qiu, L Borgelt, N Haacke, L Kanis… - Bioorganic & Medicinal …, 2022 - Elsevier
Aminothiophene is a scaffold that is widely present in drugs and biologically active small molecules as chemical probes. In this study, 43 compounds sharing a 2-aminothiophenone-3-…
Number of citations: 10 www.sciencedirect.com
N Mibu, K Yokomizo, K Murakami, Y Ono… - Chemical and …, 2016 - jstage.jst.go.jp
We report the preparation of new tripodal receptor-type C 3-and C S-symmetrical molecules constructed on a tris (2-aminoethyl) amine (TAEA) template. Both the anti-herpes simplex …
Number of citations: 5 www.jstage.jst.go.jp
PC EVANS - 2005 - academia.edu
(57) ABSTRACT The present invention relates to novel inhibitors of glutaminyl cyclase and combinations thereof for the treatment of neuronal disorders, especially Alzheimer’s disease, …
Number of citations: 3 www.academia.edu
C Feberero, C Sedano, S Suarez-Pantiga… - The Journal of …, 2020 - ACS Publications
The reactions of o-lithiated O-aryl N,N-diethylcarbamates with different C–N multiple bond electrophiles have been thoroughly studied. A 1,5-O → N carbamoyl shift, a new variation of …
Number of citations: 2 pubs.acs.org
P Kirubakaran, G Morton, P Zhang, H Zhang, J Gordon… - bioRxiv, 2020 - biorxiv.org
Cyclin-dependent kinase 9 (CDK9) plays a key role in transcription elongation, and more recently it was also identified as the molecular target of a series of diaminothiazole compounds …
Number of citations: 4 www.biorxiv.org

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